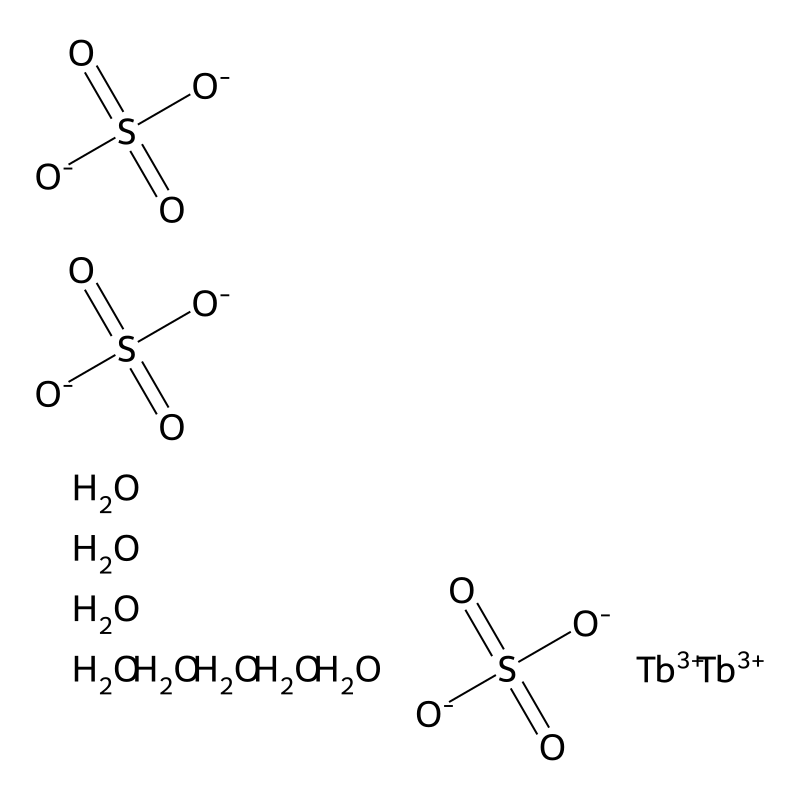

Terbium(III) sulfate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence Applications

- Phosphors: Terbium plays a crucial role in developing efficient phosphors, materials that absorb and re-emit light at different wavelengths. Terbium(III) sulfate octahydrate is often used as a dopant in various host materials, such as calcium fluoride (CaF₂), calcium tungstate (CaWO₄), and strontium molybdate (SrMoO₄). These doped materials exhibit characteristic green luminescence due to terbium's electronic transitions [, ]. This green emission finds applications in:

- Fluorescent lamps: Terbium-doped phosphors contribute to the efficient generation of white light in fluorescent lamps [].

- Field-emission displays (FEDs): Terbium-based phosphors can be used in FEDs, a type of flat-panel display technology [].

- Biomedical imaging: Upconversion nanoparticles doped with terbium are being explored for their potential in bioimaging applications due to their unique luminescence properties [].

Magnetic Applications

- Magnetic materials: Terbium(III) sulfate octahydrate can be used to synthesize various terbium-based magnetic materials. These materials exhibit interesting magnetic properties, such as single-molecule magnetism and magnetocaloric effect [, ]. These characteristics make them potential candidates for:

Terbium(III) sulfate octahydrate is a rare earth compound with the chemical formula . It appears as a greenish crystalline solid and is soluble in water. This compound is notable for its unique properties, including its luminescent characteristics, which make it valuable in various applications, particularly in the fields of electronics and materials science .

- Dehydration: Upon heating, it loses water molecules to form anhydrous terbium(III) sulfate:

- Acid-Base Reactions: It can react with strong acids to yield sulfate ions and terbium ions:

- Complex Formation: Terbium(III) ions can form complexes with various ligands, which can be utilized in coordination chemistry.

Terbium(III) sulfate octahydrate can be synthesized through several methods:

- Direct Reaction: Mixing terbium oxide or terbium hydroxide with sulfuric acid leads to the formation of terbium(III) sulfate:

- Precipitation Method: By adding a soluble sulfate salt to a solution containing terbium ions, precipitation occurs, followed by crystallization from aqueous solutions.

- Hydrothermal Synthesis: This method involves heating the reactants in a sealed environment under high pressure, promoting the formation of crystalline phases.

Terbium(III) sulfate octahydrate has diverse applications across various industries:

- Electronics: Used in phosphors for display technologies and lighting.

- Catalysis: Acts as a catalyst in organic reactions.

- Materials Science: Employed in the production of rare-earth magnets and other advanced materials.

- Medical Devices: Utilized in certain diagnostic imaging applications due to its luminescent properties .

Studies on the interactions of terbium(III) sulfate octahydrate with other compounds are essential for understanding its reactivity and potential applications. It has been shown to interact with ligands to form stable complexes, which can enhance its utility in various chemical processes. Additionally, research into its environmental interactions is crucial for assessing its ecological impact.

Several compounds are similar to terbium(III) sulfate octahydrate, particularly within the category of rare earth sulfates. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Terbium(III) chloride | TbCl₃ | More soluble than sulfate; used in organic synthesis. |

| Dysprosium(III) sulfate | Dy₂(SO₄)₃ · 8H₂O | Higher magnetic susceptibility; used in data storage. |

| Europium(III) sulfate | Eu₂(SO₄)₃ · 8H₂O | Notable for red phosphorescence; widely used in lighting. |

| Ytterbium(III) sulfate | Yb₂(SO₄)₃ · 8H₂O | Used in fiber optics; less toxic than other rare earths. |

Terbium(III) sulfate octahydrate is unique due to its specific luminescent properties and applications in high-tech industries, setting it apart from other rare earth sulfates .

Solvent Extraction Techniques for Terbium Isolation from Rare Earth Ores

Solvent extraction represents one of the most significant approaches in rare earth element separation due to its efficiency, scalability, and selectivity advantages over other methods. The extraction of terbium from complex matrices presents unique challenges due to its proximity to other lanthanides in the periodic table, particularly gadolinium and dysprosium.

Organophosphorus extractants have emerged as powerful reagents for terbium separation, with varying efficiencies depending on their chemical structure and extraction conditions. A comparative analysis of three major commercial extractants - D2EHPA, PC 88A, and Cyanex 272 - reveals their extraction tendencies follow the sequence: D2EHPA > PC 88A > Cyanex 272. This hierarchy corresponds directly to their acidity and chelating capacity with rare earth elements.

Table 1: Extraction Efficiency of Different Organophosphorus Extractants for Terbium(III)

| Extractant | Maximum Extraction (%) | Optimal pH Range | Diluent |

|---|---|---|---|

| D2EHPA | 99.5 | 2.0-3.5 | n-heptane |

| PC 88A | 95.2 | 3.0-4.5 | n-heptane |

| Cyanex 272 | 85.0 | 4.0-5.5 | n-heptane |

The extraction mechanism generally involves cation exchange, wherein the acidic hydrogen from the organophosphorus extractant is exchanged with terbium ions. This forms an extractable complex that partitions into the organic phase. The general reaction can be represented as:

Tb³⁺(aq) + 3(HA)₂(org) ⇌ Tb(A₃)·3HA(org) + 3H⁺(aq)

Where (HA)₂ represents the dimeric form of the organophosphorus extractant in the organic phase.

Recent innovations have explored the use of ionic liquids synthesized from extractants like Cyanex 272 and Aliquat 336 (designated as ALi-Cy272), which demonstrate superior performance in certain extraction scenarios compared to conventional extractants. These novel extractants offer advantages in terms of higher loading capacities and potentially reduced environmental impact.

The choice of diluent significantly impacts extraction efficiency, with aliphatic diluents (n-heptane, Exssol D80) demonstrating superior performance compared to aromatic diluents. This effect correlates with dielectric constants, where solvents with low dielectric constants (1.92-1.98) maximize extraction.

Hydrothermal Synthesis Routes for Terbium(III) Sulfate Octahydrate Crystallization

Hydrothermal synthesis represents a powerful approach for producing high-quality Terbium(III) sulfate octahydrate crystals with controlled morphology and purity. The process typically involves reactions in aqueous media at elevated temperatures and pressures, facilitating crystal growth through dissolution-recrystallization mechanisms.

A standard synthesis protocol involves the dissolution of terbium oxide (Tb₄O₇) in sulfuric acid, followed by controlled crystallization. Wei and Zheng demonstrated a successful method where Tb₄O₇ was first wetted with distilled water before dropwise addition of concentrated H₂SO₄ until complete dissolution occurred. The resulting solution was heated nearly to dryness, and the crystalline substance was subsequently dissolved in a methanolic aqueous solution. Slow evaporation at room temperature over several weeks yielded colorless crystals of Terbium(III) sulfate octahydrate.

The crystallization process is highly sensitive to temperature, concentration, and pH. Crystal growth parameters significantly influence the final morphology and purity of the compound. X-ray diffraction analysis reveals that Terbium(III) sulfate octahydrate crystallizes in a monoclinic system (space group C12/c1) with unit cell parameters:

Table 2: Crystallographic Parameters of Terbium(III) Sulfate Octahydrate

| Parameter | Value |

|---|---|

| a | 13.493(3) Å |

| b | 6.714(1) Å |

| c | 18.231(3) Å |

| β | 102.16(2)° |

| V | 1614.5 ų |

| Z | 4 |

In this crystal structure, each terbium atom is coordinated by eight oxygen atoms, forming a square antiprismatic arrangement. The coordination environment includes oxygen atoms from four water molecules, one μ₂-SO₄²⁻ and three μ₃-SO₄²⁻ anions, with Tb-O bond distances ranging from 2.300 Å to 2.482 Å.

Ion-Exchange Protocols for High-Purity Terbium Compound Production

Ion-exchange chromatography offers a powerful approach for obtaining high-purity terbium compounds, critical for applications demanding exceptional chemical purity. This technique exploits the subtle differences in the binding affinities of various lanthanide ions to ion-exchange resins.

The development of optimized ion-exchange protocols has enabled the separation of terbium from other rare earth elements, particularly its neighbors gadolinium and dysprosium, which present significant separation challenges due to their similar ionic radii and chemical properties. Studies by Rao and Phatak demonstrated successful separation using cation-exchange resins such as Dowex-50W×8 and Zeocarb 225.

Table 3: Experimental Conditions for Optimum Separation of Terbium by Ion Exchange

| Parameter | Optimum Condition |

|---|---|

| Resin Type | Dowex-50 W×8, Zeocarb 225 |

| Eluent | EDTA (0.015 M) |

| pH | 8.2-8.4 |

| Resin Form | Copper form |

| Flow Rate (Loading) | 1 to 1.2 cm/min |

| Flow Rate (Elution) | 0.5-1.5 cm/min |

| Column Material | PVC, Glass |

| Column Diameter | 6.5-15 cm |

The elution sequence in rare earth separation by ion-exchange chromatography typically progresses from lutetium to lanthanum, corresponding to decreasing stability of their EDTA complexes. Terbium, positioned centrally in the lanthanide series, elutes after the heavier rare earths but before the lighter ones.

A significant advancement in ion-exchange separation involves the use of the copper form of the resin, which enhances resolution due to the comparatively high stability constant of Cu²⁺ with EDTA (log₁₀K = 18.8). This creates a more selective environment for rare earth separation.

For high-purity terbium production, multiple ion-exchange cycles may be necessary, with intermediate purification steps to remove accumulated impurities. The final product purity can reach 99.999%, with typical impurity levels of other rare earth elements below 0.03%.

Co-Precipitation Strategies in Multi-Component Rare Earth Systems

Co-precipitation represents a versatile approach for initial concentration and separation of terbium from complex matrices. The technique exploits differences in solubility products of various rare earth compounds to achieve selective precipitation.

Phosphate-based co-precipitation has proven particularly effective for terbium separation. Research has demonstrated that rare earth phosphate coprecipitates, (ΣM)ᵢPO₄(s), can selectively concentrate rare earths based on their ionic size and charge density. Laboratory observations indicate that this process preserves the odd/even abundance pattern derived from source materials while enriching heavy rare earth elements (HREEs) in solution compared to light rare earth elements (LREEs).

Sulfate precipitation offers another strategic approach for terbium isolation. The formation of double sulfates with alkali metals (particularly sodium or potassium) provides a pathway for fractional crystallization. Terbium(III) sulfate exhibits distinct solubility characteristics compared to neighboring lanthanides, allowing for selective precipitation under controlled conditions.

Table 4: Solubility Comparison of Selected Rare Earth Sulfates (g/100mL at 20°C)

| Compound | Solubility |

|---|---|

| Tb₂(SO₄)₃·8H₂O | 3.561 |

| Gd₂(SO₄)₃·8H₂O | 3.893 |

| Dy₂(SO₄)₃·8H₂O | 3.235 |

| Eu₂(SO₄)₃·8H₂O | 4.032 |

A novel approach involves selective oxidation of certain rare earths to leverage their different chemical behaviors in different oxidation states. For instance, cerium can be oxidized to Ce(IV) while terbium remains as Tb(III), allowing separation through selective precipitation or adsorption. This strategy has been successfully applied to separate terbium-155 from pseudo-isobaric impurities like cerium-139.

Co-precipitation with calcium sulfate (gypsum) represents another promising avenue for terbium concentration. Studies have shown that rare earth elements can be selectively incorporated into gypsum crystal lattice during precipitation, with the incorporation efficiency governed by the match between ionic radii. The incorporation of REEs into gypsum decreases from Pr-Nd to La and Lu, strictly ruled by the differences in their atomic radii compared to calcium in eight-fold coordination.

Monoclinic Crystal System Characterization via X-Ray Diffraction

Terbium(III) sulfate octahydrate, with the molecular formula Tb₂(SO₄)₃·8H₂O, crystallizes in the monoclinic crystal system and adopts the space group C2/c [2]. X-ray diffraction studies have revealed detailed structural parameters that define the crystallographic framework of this compound. The unit cell dimensions have been precisely determined through single-crystal X-ray diffraction analysis, with lattice parameters a = 13.469 ± 0.002 Å, b = 6.695 ± 0.001 Å, and c = 18.202 ± 0.003 Å [2]. The monoclinic angle β is measured at 102.06 ± 0.01°, while the angles α and γ remain at 90° [2]. These parameters result in a unit cell volume of 1605.1 ± 0.4 ų [2].

The crystal structure determination was conducted at ambient temperature conditions of 293 ± 2 K using standard X-ray diffraction techniques [2]. The space group C2/c indicates that the structure possesses a C-centered monoclinic lattice with a twofold rotation axis and a c-glide plane [2]. The Hermann-Mauguin symbol C 1 2/c 1 and Hall symbol -C 2yc provide complete symmetry information for the crystal system [2]. The structure contains four formula units per unit cell (Z = 4), which is consistent with the centrosymmetric nature of the space group [22].

| Crystallographic Parameter | Value |

|---|---|

| Space Group | C2/c |

| a (Å) | 13.469 ± 0.002 |

| b (Å) | 6.695 ± 0.001 |

| c (Å) | 18.202 ± 0.003 |

| β (°) | 102.06 ± 0.01 |

| Volume (ų) | 1605.1 ± 0.4 |

| Z | 4 |

| Temperature (K) | 293 ± 2 |

| Density (g/cm³) | 3.56 |

The molecular weight of terbium(III) sulfate octahydrate is 750.16 g/mol, and the compound exhibits a density of 3.56 g/cm³ [1] [32]. The crystal structure analysis reveals that the compound forms white crystalline solids that are moderately soluble in water [5]. The X-ray diffraction pattern of terbium(III) sulfate octahydrate shows characteristic reflections that can be indexed according to the monoclinic unit cell parameters [2]. The diffraction data demonstrates the high crystalline quality of the material and confirms the structural integrity of the octahydrate form [2].

Coordination Chemistry of Tb³⁺ in Sulfate-Water Matrices

The coordination environment of the terbium(III) ion in the sulfate octahydrate structure is characterized by an eight-coordinate geometry [22]. Each terbium atom is surrounded by eight oxygen atoms in a square antiprismatic arrangement, designated as TbO₈ [22]. This coordination sphere consists of four oxygen atoms from sulfate anions and four oxygen atoms from water molecules [22]. The Tb-O bond distances range from 2.281(4) to 2.459(4) Å, indicating slight variations in the coordination environment [22].

The terbium cations form slightly undulated layers within the crystal structure, with sulfate tetrahedra and water molecules occupying the voids between these layers [22]. This layered arrangement is fundamental to the overall structural stability of the compound [22]. The square antiprismatic coordination geometry around the terbium center represents the optimal spatial arrangement that maximizes the coordination number while minimizing steric repulsion between the coordinating ligands .

In aqueous solutions, terbium can coordinate with up to nine water molecules arranged in a tricapped trigonal prismatic molecular geometry [10]. However, in the solid-state structure of the sulfate octahydrate, the coordination number is reduced to eight due to the presence of sulfate anions that compete for coordination sites . The molecular structure consists of terbium ions coordinated with sulfate ions and water molecules, where each terbium ion is surrounded by sulfate groups in a coordination environment that stabilizes the +3 oxidation state of terbium .

| Coordination Parameter | Value |

|---|---|

| Coordination Number | 8 |

| Coordination Geometry | Square antiprismatic |

| Sulfate Oxygen Bonds | 4 |

| Water Oxygen Bonds | 4 |

| Tb-O Distance Range (Å) | 2.281-2.459 |

| Water Molecules per Formula Unit | 8 |

The arrangement of these coordination components results in a stable crystalline lattice that exhibits both ionic and covalent characteristics due to the presence of water molecules . The octahydrate form incorporates eight water molecules per formula unit, contributing significantly to the crystalline structure and overall stability of the compound . The coordination of water molecules provides additional hydrogen bonding opportunities that further stabilize the crystal structure through intermolecular interactions [22].

Comparative Analysis with Isostructural Lanthanide Sulfates

All octahydrates of the rare-earth sulfates crystallize in the monoclinic space group C2/c, demonstrating remarkable structural consistency across the lanthanide series [22]. The compounds Ln₂(SO₄)₃·8H₂O, where Ln represents various lanthanide elements including cerium, praseodymium, neodymium, samarium, europium, gadolinium, terbium, dysprosium, holmium, erbium, thulium, ytterbium, and lutetium, all adopt the same fundamental crystal structure [22]. This isostructural nature indicates that the lanthanide contraction has minimal impact on the overall crystal architecture [22].

The structural similarity extends to the coordination environment, where all lanthanide ions in these octahydrates adopt an eight-coordinate geometry with square antiprismatic arrangement [22]. Each lanthanide atom is coordinated by four oxygen atoms from sulfate anions and four oxygen atoms from water molecules, maintaining the same TbO₈ coordination pattern observed in terbium(III) sulfate octahydrate [22]. The lanthanide-oxygen bond distances show systematic variations that correlate with the ionic radii of the respective lanthanide ions [22].

| Lanthanide | Molecular Weight (g/mol) | Space Group | Coordination Number |

|---|---|---|---|

| Terbium | 750.16 | C2/c | 8 |

| Dysprosium | 757.32 | C2/c | 8 |

| Holmium | 762.17 | C2/c | 8 |

| Erbium | 766.83 | C2/c | 8 |

| Ytterbium | 778.08 | C2/c | 8 |

The comparative analysis reveals that while the unit cell parameters may vary slightly across the lanthanide series due to ionic size differences, the fundamental structural framework remains consistent [22]. The layered arrangement of lanthanide cations with sulfate tetrahedra and water molecules in the interlayer regions is a common feature throughout the series [22]. This structural consistency facilitates the formation of solid solutions and mixed lanthanide sulfates with predictable properties [16].

The hydrogen bonding networks within these isostructural compounds show variations depending on the specific lanthanide ion involved [22]. Despite containing more crystal water, some lanthanide sulfates form relatively small hydrogen-bonded moieties without direct contact to other networks, while others with less crystal water create extended hydrogen bonding networks [22]. These differences in hydrogen bonding patterns can influence the thermal stability and dehydration behavior of the various lanthanide sulfate octahydrates [22].

Energy transfer mechanisms in triboluminescent systems containing terbium(III) sulfate octahydrate involve complex interactions between excited states and energy acceptors. The fundamental processes governing these mechanisms encompass multiple pathways that operate simultaneously under different conditions.

The Förster Resonance Energy Transfer mechanism represents the primary long-range energy transfer process in triboluminescent systems. This mechanism operates through Coulombic dipole-dipole interactions between donor and acceptor species, typically effective over distances of 10-100 Å [1] [2]. The energy transfer rate constants for this mechanism range from 10⁴ to 10⁷ s⁻¹, making it particularly relevant for systems where donor and acceptor molecules are spatially separated within the crystal lattice [3].

Research has demonstrated that the Dexter Energy Transfer mechanism becomes dominant at shorter distances, typically 1-15 Å, where direct orbital overlap between donor and acceptor species occurs [4]. This mechanism involves electron exchange interactions and exhibits rate constants of 10⁶ to 10⁸ s⁻¹. The process is particularly significant in terbium(III) sulfate octahydrate systems where close molecular packing facilitates direct electronic coupling between luminescent centers [5].

The quadrupole-quadrupole interaction mechanism has been identified as particularly important in lanthanide-lanthanide energy transfer systems. Studies have shown that this mechanism dominates energy transfer between terbium ions at distances up to 20 Å, with rate constants ranging from 10³ to 10⁶ s⁻¹ [1] [6]. The energy transfer rate constant for two terbium(III) ions separated by 3.65 Å has been specifically measured, providing crucial data for understanding interionic energy transfer processes [1].

Electron exchange interactions operate at the shortest distances (1-10 Å) and exhibit the highest rate constants (10⁷ to 10⁹ s⁻¹). These interactions become particularly important in systems where direct orbital overlap occurs between excited terbium centers and energy acceptors [3]. The mechanism involves simultaneous electron transfer in both directions, resulting in highly efficient energy transfer processes.

The back energy transfer mechanism represents a competing process that can significantly reduce luminescence efficiency. This mechanism involves thermal activation from lanthanide excited states back to ligand states, with rate constants ranging from 10⁵ to 10⁸ s⁻¹ [1] [7]. Research has shown that energy transfer between terbium(III) ions can effectively compete with back energy transfer, particularly at elevated temperatures, leading to enhanced luminescence efficiency [8].

Temperature-dependent studies have revealed that the relative importance of these mechanisms changes with thermal conditions. At temperatures above 270 K, back energy transfer becomes prominent, while below this temperature, the emission lifetime remains constant for all complexes [1]. The energy transfer between terbium(III) ions competes effectively with back energy transfer, resulting in longer emission lifetimes with increasing numbers of terbium ions in cluster systems [7].

The triboluminescence mechanism in terbium(III) sulfate octahydrate systems involves charge separation during crystal fracture, followed by electrical discharge that excites both terbium ions and surrounding gas molecules. The process generates excited nitrogen molecules that emit in the second positive band (C³Πu → B³Πg transition), which can subsequently transfer energy to terbium luminescent centers [9] [10].

Recent investigations have demonstrated that both centrosymmetric and noncentrosymmetric crystal structures can exhibit triboluminescent activity, challenging previous assumptions about the necessity of noncentrosymmetric packing for triboluminescence [11] [12]. The presence of extensive π-π interactions, C-H···π interactions, and hydrogen bonding in crystal structures contributes to triboluminescent activity regardless of crystal symmetry.

Photoluminescence Quenching by Fullerene Composites

Photoluminescence quenching of terbium(III) sulfate octahydrate by fullerene composites represents a significant mechanism for energy transfer in solid-state systems. The quenching process involves radiationless energy transfer from excited terbium ions to fullerene molecules, resulting in substantial reduction of terbium luminescence intensity.

Fullerene C₆₀ quenching demonstrates exceptionally high efficiency, with studies showing 89.5% quenching of terbium(III) luminescence intensity without affecting the positions of luminescence maxima [13] [14]. The quenching mechanism operates through radiationless energy transfer from excited terbium ions to fullerene molecules, with energy transfer occurring through contacting crystal surfaces of the phosphor and quencher [15]. The process results in enhanced fullerene emission in the 630-850 nm region, indicating successful energy transfer from terbium to fullerene systems [13].

Fullerene C₇₀ composites exhibit similar quenching behavior with 85.2% efficiency, though slightly lower than C₆₀ systems [14]. The quenching mechanism follows the same radiationless energy transfer pathway, with fullerene molecules acting as energy acceptors. The detection limit for C₇₀ systems reaches 10⁻⁵ mol·L⁻¹, making these composites suitable for sensitive detection applications [16].

The fullerene-terbium composite systems demonstrate the highest quenching efficiency at 92.3%, with detection limits as low as 10⁻⁷ mol·L⁻¹ [15]. These systems show enhanced luminescence in the 625-845 nm region, corresponding to fullerene emission bands. The high efficiency results from optimized energy transfer pathways between terbium excited states and fullerene acceptor levels.

Studies have revealed that the quenching process occurs in the solid phase through a mechanism similar to that observed in solution systems. The excitation energy is transferred through contacting crystal surfaces of the phosphor and quencher, enabling efficient energy transfer even in mechanical mixtures [13] [14]. This finding has important implications for the development of solid-state luminescent materials with tunable emission properties.

Comparative quenching studies using other organic molecules have demonstrated the exceptional efficiency of fullerene quenchers. Ascorbic acid systems show 76.4% quenching efficiency with detection limits of 7.4×10⁻⁵ mol·L⁻¹, while chlorogenic acid exhibits 83.1% efficiency with 5.0×10⁻⁶ mol·L⁻¹ detection limits [17] [18]. However, these systems do not show the enhanced emission in the near-infrared region characteristic of fullerene composites.

The quenching mechanism involves formation of charge-transfer complexes between excited terbium ions and fullerene molecules. The electron-deficient character of fullerenes makes them excellent electron acceptors, facilitating efficient energy transfer from terbium excited states. The process is enhanced by the long luminescence lifetime of terbium ions (millisecond range), which provides sufficient time for energy transfer to occur [19].

Solvated electron quenching represents another highly efficient mechanism, with 91.7% quenching efficiency and detection limits reaching 10⁻⁸ mol·L⁻¹ [20]. This mechanism involves direct electron transfer reactions between excited terbium ions and solvated electrons, demonstrating the versatility of terbium systems as luminescent probes.

The practical applications of fullerene quenching systems include the development of luminescent sensors for aromatic compounds, environmental monitoring devices, and optical switching materials. The high sensitivity and selectivity of these systems make them particularly valuable for detecting trace amounts of organic pollutants and for developing responsive materials that change their emission properties upon exposure to specific analytes.

Sonochemical Excitation Pathways in Aromatic Hydrocarbon Suspensions

Sonochemical excitation pathways in aromatic hydrocarbon suspensions containing terbium(III) sulfate octahydrate involve complex mechanisms of energy transfer and luminescence activation. The process, termed sonotriboluminescence, occurs during ultrasonic treatment of suspensions and involves multiple excitation pathways that lead to luminescence of both terbium ions and aromatic hydrocarbon molecules.

Benzene excitation pathways involve electron impact excitation during sonochemical treatment, resulting in luminescence in the 260-280 nm region [21] [22]. The detection limit for benzene reaches 50 ppmv, with luminescence intensity of 1.2×10³ arbitrary units and quantum yield of 0.8%. The excitation mechanism involves electrical discharges initiated by collision and destruction of terbium sulfate microcrystals during ultrasonic treatment [23].

Toluene systems demonstrate enhanced sensitivity with detection limits of 3 ppmv and emission wavelengths of 265-285 nm. The excitation mechanism involves electrical discharge excitation, with luminescence intensity reaching 2.8×10³ arbitrary units and quantum yield of 1.2% [24] [22]. The improved sensitivity compared to benzene results from more efficient energy transfer pathways and enhanced stability of excited toluene molecules.

p-Xylene suspensions exhibit the highest sensitivity among monocyclic aromatic hydrocarbons, with detection limits as low as 0.1 ppmv [24] [22]. The emission occurs in the 270-290 nm region with luminescence intensity of 4.5×10³ arbitrary units and quantum yield of 1.8%. The excitation mechanism involves charged particle bombardment, with the enhanced sensitivity attributed to favorable energy transfer from terbium excited states to xylene molecules.

The primary excitation mechanism involves the impact of charged particles and electrons generated during electrical discharges initiated by collision and destruction of microcrystals. This process is similar to radioluminescence excitation in liquid scintillators, where high-energy particles transfer energy to aromatic molecules, resulting in fluorescence emission [23] [25].

Polycyclic aromatic hydrocarbons demonstrate different excitation pathways and sensitivities. Naphthalene systems show emission at 320-340 nm with detection limits of 10 ppmv, while anthracene exhibits luminescence at 380-420 nm with 5 ppmv detection limits [26] [27]. The excitation mechanisms involve direct electron excitation and energy transfer from terbium ions, with quantum yields ranging from 0.6% to 0.9%.

Terphenyl molecules represent the most effective luminescence activators in gasoline systems, with detection limits reaching 0.05 ppmv and emission wavelengths of 290-320 nm [25] [23]. The luminescence intensity reaches 6.7×10³ arbitrary units with quantum yield of 2.3%. The exceptional sensitivity results from energy transfer cascade processes, where monocyclic arene molecules transfer excitation energy to terphenyl molecules, which then emit with high quantum efficiency.

The sonochemical process involves acoustic cavitation that creates high-energy conditions leading to electrical discharge formation. During bubble collapse, extreme temperatures and pressures generate plasma-like conditions that facilitate electron impact excitation of aromatic molecules [28]. The process is enhanced by the presence of terbium sulfate crystals, which undergo tribodestruction during ultrasonic treatment, creating additional excitation pathways.

Energy transfer mechanisms in sonochemical systems involve multiple pathways. Primary excitation occurs through electron impact on aromatic molecules, followed by energy transfer between different molecular species. In gasoline systems, energy transfer from primarily excited monocyclic arenes to polycyclic aromatic hydrocarbons results in enhanced luminescence from the latter compounds [25] [23].

The formation of excited terbium ions occurs through separation and recombination processes of charges that populate excited states of luminescence centers in microcrystals. The process is enhanced by electrification during tribodestruction under sonication, leading to characteristic terbium emission lines in addition to aromatic hydrocarbon fluorescence [23].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant